3E,5Z-Octadien-2-one 13C2 3E,5Z-Octadien-2-one 13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213332
InChI:
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 126.166

3E,5Z-Octadien-2-one 13C2

CAS No.:

Cat. No.: VC0213332

Molecular Formula: C8H12O

Molecular Weight: 126.166

Purity: 95% min.

* For research use only. Not for human or veterinary use.

3E,5Z-Octadien-2-one 13C2 -

Specification

Molecular Formula C8H12O
Molecular Weight 126.166

Introduction

Physicochemical Properties

Molecular Characteristics

The molecular characteristics of 3E,5Z-Octadien-2-one 13C₂ are summarized below:

PropertyValue/Observation
Molecular FormulaC₈H₁₂O
Molecular Weight~126.17 g/mol
Boiling Point~180–190°C (estimated)
Density~0.89 g/cm³ (inferred)
SolubilitySoluble in polar solvents like ethanol; limited solubility in water .

The compound's conjugated diene system contributes to its volatility and reactivity under various conditions .

Spectroscopic Features

Spectroscopic techniques are central to characterizing isotopically labeled compounds like 3E,5Z-Octadien-2-one 13C₂:

  • NMR Spectroscopy: Carbon-13 NMR provides detailed information about the isotopic enrichment at specific positions within the molecule. DEPT-135 spectra can distinguish between CH₃, CH₂, and CH groups.

  • Mass Spectrometry: The heavier isotopic mass enhances signal resolution in MS analyses, enabling precise identification of labeled fragments .

  • Infrared Spectroscopy (IR): The carbonyl stretch near ~1700 cm⁻¹ is a prominent feature due to the ketone group.

Stability Considerations

The stability of 3E,5Z-Octadien-2-one 13C₂ depends on environmental factors such as light exposure and temperature:

  • Thermal Stability: Decomposes above ~200°C.

  • Photostability: Sensitive to UV light below ~300 nm; storage in opaque containers is recommended.

  • Chemical Reactivity: Reacts readily with nucleophiles due to the electron-deficient nature of the carbonyl carbon .

Synthesis Methods

Laboratory Synthesis

The synthesis of 3E,5Z-Octadien-2-one 13C₂ involves incorporating carbon-13 labeled precursors into the reaction pathway:

  • Starting Materials: Common precursors include [¹³C]-acetylene or [¹³C]-labeled alkenes.

  • Reaction Conditions: Controlled temperatures (~50–100°C), pressures (~1–10 atm), and catalysts such as palladium or nickel ensure efficient incorporation of carbon-13.

  • Purification: Techniques like column chromatography are employed to achieve high purity (>95%) and verify isotopic labeling accuracy .

Industrial Production

Scaling up laboratory methods for industrial production involves advanced reactor systems and automated control mechanisms:

  • Larger batch reactors maintain consistent reaction conditions.

  • High-performance liquid chromatography (HPLC) ensures purity during bulk production.

Industrial methods prioritize cost-effectiveness while maintaining isotopic enrichment standards.

Applications

Analytical Chemistry

The isotopic labeling makes 3E,5Z-Octadien-2-one 13C₂ an ideal standard for mass spectrometry (MS) and gas chromatography (GC). It aids in identifying similar compounds in complex mixtures by providing distinct mass signatures .

Metabolic Pathway Tracing

In metabolomics studies, this compound serves as a tracer for monitoring carbon incorporation into biological molecules:

  • Plant VOC Studies: Tracks biosynthetic pathways involved in volatile organic compound emissions.

  • Microbial Metabolism: Investigates enzymatic modifications using labeled substrates .

Flavor and Fragrance Industry

Due to its pleasant aroma profile, this compound is utilized in flavor formulations for food products and perfumes . Its contribution to sensory properties has been studied extensively.

Data Tables

Table: Comparison with Non-Isotopically Labeled Analog

PropertyLabeled Compound (³E,⁵Z)-Octadien-²-One¹³C₂Non-Labeled Analog
Molecular Weight~126 g/mol~124 g/mol
Detection SensitivityEnhancedStandard
StabilityUV-sensitiveModerate

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